N,N'-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide)
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Overview
Description
N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide): is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a 1,4-phenylene core linked to two naphthalen-2-ylbenzamide groups, making it a significant molecule in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) typically involves the reaction of 1,4-phenylenediamine with naphthalen-2-ylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) is used in the synthesis of advanced organic materials, including polymers and organic semiconductors. Its unique structure allows for effective energy transfer and charge transport, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology and Medicine: In biological research, this compound is studied for its potential as a fluorescent probe due to its strong fluorescence properties. It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry: The compound’s stability and electronic properties make it suitable for use in the manufacture of electronic devices, such as transistors and sensors. It is also explored for its potential in the development of new materials with specific optical and electronic characteristics .
Mechanism of Action
The mechanism by which N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) exerts its effects is primarily related to its ability to participate in energy transfer and charge transport processes. The compound’s molecular structure allows for effective interaction with dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices. The energy levels and molecular orbitals of the compound facilitate efficient charge generation and transport upon light exposure .
Comparison with Similar Compounds
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine
- N,N’-Di-2-naphthyl-p-phenylenediamine
- N-(Naphthalen-1-yl)benzamide
Comparison: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) stands out due to its unique combination of a 1,4-phenylene core and naphthalen-2-ylbenzamide groups. This structure provides enhanced stability and electronic properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and significance .
Properties
CAS No. |
16020-40-9 |
---|---|
Molecular Formula |
C40H28N2O2 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-[4-[benzoyl(naphthalen-2-yl)amino]phenyl]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C40H28N2O2/c43-39(31-13-3-1-4-14-31)41(37-21-19-29-11-7-9-17-33(29)27-37)35-23-25-36(26-24-35)42(40(44)32-15-5-2-6-16-32)38-22-20-30-12-8-10-18-34(30)28-38/h1-28H |
InChI Key |
LBYHVMKGBAOBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)N(C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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